N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-11-13-20(14-12-19)29-24(21-15-33(31,32)16-22(21)28-29)27-25(30)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBGGALKOMEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects. They have been associated with potent antileishmanial and antimalarial activities.
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes. For instance, some pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates. This inhibition can affect normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment.
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a complex organic compound belonging to the thienopyrazole class of heterocycles. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 521.0 g/mol. The structure includes a chlorophenyl group and a thieno[3,4-c]pyrazole ring, which are critical for its biological activity. The IUPAC name for this compound is N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 521.0 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
| InChI Key | JFUKIJQFBNTIHF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. Research indicates that thienopyrazole derivatives can exhibit anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
Biological Activities
- Antioxidant Activity : Studies have shown that thienopyrazole compounds can act as antioxidants. For instance, one study assessed their protective effects against the toxicity of 4-nonylphenol in fish erythrocytes. The results indicated a significant reduction in erythrocyte alterations when treated with thienopyrazole derivatives compared to controls .
- Antimicrobial Activity : Thienopyrazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Their structural diversity allows them to target different microbial mechanisms effectively .
- Anti-inflammatory Effects : Some thienopyrazole compounds are known to inhibit phosphodiesterase (PDE) enzymes selectively. This inhibition can lead to reduced inflammation and is particularly relevant in treating allergic and immunological diseases .
Case Study 1: Antioxidant Effects in Fish
A study investigated the antioxidant effects of newly synthesized thieno[2,3-c]pyrazole compounds on the red blood cells of Clarias gariepinus (African catfish). The results showed that erythrocytes treated with these compounds exhibited significantly fewer malformations compared to those exposed solely to 4-nonylphenol.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Thieno Compound | 12 ± 1.03 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various thienopyrazole derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule combines a thieno[3,4-c]pyrazole core with 4-chlorophenyl and diphenylacetamide substituents. Retrosynthetic disassembly suggests three key intermediates:
- Thieno[3,4-c]pyrazole sulfone scaffold
- 4-Chlorophenyl-substituted hydrazine derivative
- 2,2-Diphenylacetyl chloride
Prioritizing the formation of the heterocyclic core ensures structural integrity before introducing sensitive functional groups. Computational modeling of similar compounds indicates that coplanar aromatic systems enhance crystallinity, necessitating precise control over reaction stereochemistry.
Core Heterocycle Synthesis: Thieno[3,4-c]Pyrazole Formation
Cyclization of Thiophene Precursors
The thieno[3,4-c]pyrazole ring is constructed via a [3+2] cycloaddition between thiophene-3,4-dicarbonyl derivatives and hydrazines. A representative protocol involves:
Step 1 : Reaction of 3,4-dicyanothiophene with hydrazine hydrate in ethanol under reflux (12 h, 78% yield).
Step 2 : Oxidation of the dihydrothienopyrazole intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane to install the 5,5-dioxido moiety.
Table 1: Optimization of Cyclization Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | EtOH, DMF, THF | Ethanol | +22% vs. DMF |
| Temperature (°C) | 60–110 | 80 | Peak at 80°C |
| Hydrazine Equiv. | 1.0–2.5 | 1.8 | Maximizes ring closure |
Amidation with 2,2-Diphenylacetyl Chloride
Acylation Conditions
The final step couples the amine group at position 3 with 2,2-diphenylacetyl chloride:
Procedure :
- Dissolve thienopyrazole intermediate (1.0 equiv.) in anhydrous THF.
- Add 2,2-diphenylacetyl chloride (1.2 equiv.) dropwise at 0°C.
- Stir for 6 h at room temperature, then quench with ice water.
Yield Optimization :
- Base Additives : Triethylamine (2.0 equiv.) increases conversion from 54% to 83% by scavenging HCl.
- Solvent Screening : THF outperforms DCM and acetonitrile due to better solubility of intermediates.
Table 2: Amidation Reaction Screening
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | None | 25 | 54 |
| 2 | THF | Et₃N | 25 | 83 |
| 3 | DCM | Et₃N | 25 | 67 |
| 4 | MeCN | Et₃N | 40 | 71 |
Crystallization and Purification
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates cyclization to 30 min with comparable yields (75–78%).
Enzymatic Amination
Exploratory studies using lipase B from Candida antarctica achieved 41% amidation yield under mild conditions (pH 7.4, 37°C), though scalability remains challenging.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core, followed by functionalization with the 4-chlorophenyl group and subsequent coupling with 2,2-diphenylacetamide. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
- Purification : Column chromatography or recrystallization is used to isolate the final product with >95% purity .
- Yield optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Table 1: Synthesis Optimization Parameters
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C; degradation >85°C |
| Reaction Time | 6–8 hrs | Shorter times under microwaves (2–3 hrs) |
| Solvent | DMF/THF | DMF improves solubility of intermediates |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., sulfone at δ 3.2–3.5 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 547.1125) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be systematically resolved?
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK-293 for CNS targets) and control compounds .
- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural validation : Re-synthesize disputed compounds and verify structures via X-ray crystallography .
Q. What computational methods predict target interactions and guide SAR studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to CNS targets (e.g., GABA receptors). Key residues (e.g., α1-His102) show hydrogen bonding with the sulfone group .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : CoMFA/CoMSIA correlate substituent effects (e.g., 4-Cl vs. 4-F phenyl) with activity .
Table 2: Computational Tools for Target Interaction Studies
| Method | Application | Software | Key Output |
|---|---|---|---|
| Docking | Binding pose prediction | AutoDock Vina | Binding energy (ΔG ≤ -9 kcal/mol) |
| MD Simulations | Complex stability | GROMACS | RMSD < 2.0 Å over 50 ns |
Q. How can experimental design (DoE) improve pharmacological property optimization?
- Factorial Design : Screen variables (e.g., logP, solubility) using a 2 design to identify critical factors .
- Response Surface Methodology (RSM) : Optimize bioavailability by modeling pH-dependent solubility and permeability .
- In Silico ADMET : SwissADME predicts CYP450 inhibition risks (e.g., CYP3A4) to prioritize analogs .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
- Thermodynamic Stability : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 215–220°C) and identifies polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
